Barnidipinhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Barnidipin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Barnidipin wird in der pharmazeutischen Industrie zur Entwicklung von Antihypertensiva eingesetzt.
5. Wirkmechanismus
Barnidipin übt seine Wirkungen aus, indem es L-Typ-Kalziumkanäle in den glatten Gefäßmuskelzellen blockiert. Diese Hemmung verhindert, dass Kalziumionen in die Zellen gelangen, was zu einer Relaxation des glatten Gefäßmuskels und einer anschließenden Vasodilatation führt . Die Verringerung des peripheren Gefäßwiderstands führt zu einem Blutdruckabfall . Die molekularen Ziele von Barnidipin sind die L-Typ-Kalziumkanäle, und der Hauptweg, der beteiligt ist, ist der Kalzium-Signalweg .
Wirkmechanismus
Target of Action
Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.
Mode of Action
Barnidipine hydrochloride interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .
Biochemical Pathways
The primary biochemical pathway affected by barnidipine hydrochloride is the calcium signaling pathway. By blocking the L-type calcium channels, barnidipine hydrochloride disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
The metabolism and pharmacokinetics of barnidipine hydrochloride were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .
Result of Action
The molecular effect of barnidipine hydrochloride’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .
Action Environment
Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of barnidipine hydrochloride in controlling high blood pressure.
Biochemische Analyse
Biochemical Properties
Barnidipine hydrochloride interacts with calcium channels of the smooth muscle cells in the vascular wall . It has a high affinity for these channels, which are crucial in regulating the contraction and relaxation of the smooth muscle cells .
Cellular Effects
Barnidipine hydrochloride influences cell function by blocking calcium channels in the vascular smooth muscle cells . This blockade prevents calcium ions from entering these cells, inhibiting their contraction and thereby causing vasodilation . This results in a decrease in blood pressure, making Barnidipine hydrochloride effective in the treatment of hypertension .
Molecular Mechanism
At the molecular level, Barnidipine hydrochloride exerts its effects by binding to the alpha-1 subunit of L-type calcium channels . This binding inhibits the influx of calcium ions into the vascular smooth muscle cells, preventing their contraction .
Temporal Effects in Laboratory Settings
During the process development of Barnidipine hydrochloride, four impurities were detected by high-performance liquid chromatography (HPLC) . The presence of these impurities can have a significant impact on the quality and safety of the drug product .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Barnidipin beinhaltet die Reaktion von 3-Nitrobenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat, wodurch ein Dihydropyridin-Zwischenprodukt gebildet wird. Dieses Zwischenprodukt wird dann mit 1-Benzyl-3-pyrrolidinol umgesetzt, um Barnidipin zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Barnidipin folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Umkristallisationstechniken gereinigt .
Arten von Reaktionen:
Reduktion: Die Nitrogruppe in Barnidipin kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Estergruppen in Barnidipin können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Pyridinderivate.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Dihydropyridinderivate.
Vergleich Mit ähnlichen Verbindungen
Barnidipin gehört zur Klasse der Dihydropyridin-Kalziumkanalblocker, zu denen auch andere Verbindungen wie Amlodipin, Nifedipin und Felodipin gehören . Im Vergleich zu diesen Verbindungen hat Barnidipin eine längere Wirkdauer und eine höhere Selektivität für Kalziumkanäle im glatten Gefäßmuskel . Dies macht es besonders effektiv bei der Behandlung von Bluthochdruck mit weniger Nebenwirkungen .
Ähnliche Verbindungen:
- Amlodipin
- Nifedipin
- Felodipin
- Isradipin
- Nicardipin
Biologische Aktivität
Barnidipine hydrochloride is a long-acting calcium antagonist belonging to the dihydropyridine (DHP) class of calcium channel blockers. It is primarily used for the treatment of hypertension due to its unique pharmacological properties, including a slow onset of action and a prolonged duration of effect. This article delves into the biological activity of barnidipine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Barnidipine exerts its antihypertensive effects primarily through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in peripheral vascular resistance. The drug has a high affinity for the inactivated state of these channels, which contributes to its long-lasting effects .
The lipophilicity of barnidipine allows it to accumulate in cell membranes, enhancing its access to target receptors over time. This property results in a gradual onset of action, making it suitable for once-daily dosing . The pharmacological profile of barnidipine is characterized by:
- High affinity for L-type calcium channels.
- Selective action against cardiovascular L-type calcium channels.
- Minimal reflex tachycardia , which is often seen with other calcium channel blockers.
Pharmacokinetics
Understanding the pharmacokinetics of barnidipine is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:
Barnidipine undergoes extensive hepatic metabolism, primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The drug is eliminated mainly through feces (60%) and urine (40%) .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of barnidipine in managing hypertension. A notable study compared barnidipine with amlodipine in treatment-naive patients with essential hypertension over a 24-week period. Key findings included:
- Blood Pressure Reduction : Both groups showed significant reductions in systolic and diastolic blood pressure, with no significant difference between barnidipine (−10.3/−9.4 mmHg) and amlodipine (−16.6/−9.1 mmHg) at the end of the study .
- Cardiac Health Indicators : Changes in left ventricular mass index (LVMI) and markers of cardiac damage were similar between both treatments.
- Adverse Events : Fewer adverse events were reported in the barnidipine group (13%) compared to amlodipine (60%), indicating a better tolerability profile for barnidipine .
Safety Profile
The safety profile of barnidipine is generally favorable, with fewer side effects compared to other calcium channel blockers. Common adverse events include:
- Dizziness
- Headache
- Peripheral edema
In clinical trials, patients treated with barnidipine reported significantly fewer drug-related adverse events than those treated with amlodipine .
Case Studies
Several case studies have highlighted the clinical application and effectiveness of barnidipine:
- Case Study on Long-term Efficacy : In a multicenter study involving patients with mild to moderate hypertension, 91% maintained their initial response to barnidipine treatment after one year, demonstrating sustained efficacy over time .
- Comparative Study in Thai Patients : A study conducted on Thai patients reported an average blood pressure reduction of 18 mmHg systolic and 9 mmHg diastolic after treatment with barnidipine, reinforcing its effectiveness across diverse populations .
Eigenschaften
IUPAC Name |
5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.